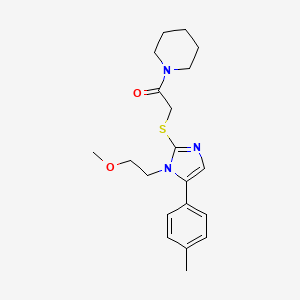
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS Number: 1207004-87-2) is a synthetic organic molecule that combines an imidazole ring with a piperidine moiety via a thioether linkage. This structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is C19H25N3O2S, with a molecular weight of approximately 357.55 g/mol. The structural representation is as follows:
Biological Activity Overview
Research on this compound indicates a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the imidazole ring is particularly significant, as imidazoles are known for their diverse biological activities.
Antimicrobial and Antifungal Activity
Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have been evaluated for their efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Xanthomonas axonopodis | Significant |
| This compound | Fusarium solani | Moderate |
Anticancer Properties
The compound's structural components suggest potential activity against cancer cell lines. Imidazole derivatives have been reported to inhibit various cancer cell proliferation pathways, possibly through modulation of enzyme activity or receptor interactions . The mechanism of action may involve the inhibition of specific kinases or other proteins involved in tumor growth.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, inhibiting enzymatic activity.
- Receptor Modulation : The compound may act on specific receptors, altering cellular signaling pathways.
- Thioether Functionality : The thioether group enhances binding affinity to biological targets, potentially increasing potency.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds similar to this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that modifications to the imidazole ring significantly influenced activity levels, with certain substitutions enhancing potency .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of imidazole-containing compounds. It was found that specific derivatives could inhibit tumor growth in vitro, suggesting potential for further development into therapeutic agents .
Propriétés
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-16-6-8-17(9-7-16)18-14-21-20(23(18)12-13-25-2)26-15-19(24)22-10-4-3-5-11-22/h6-9,14H,3-5,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQITBFVCNFGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














